N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Molecular docking studies of similar compounds suggest that they interact with their targets in a specific manner . These interactions can lead to changes in the target, which can result in the observed biological effects.
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids , suggesting that they may interfere with essential metabolic pathways in bacteria.
Pharmacokinetics
Similar compounds have been analyzed using hplc methods , which could provide insights into their bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects suggest that N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide could potentially inhibit the growth of bacteria and cancer cells.
Action Environment
Similar compounds, such as bromuron, a urea herbicide, have been shown to be persistent in soil systems depending on local conditions . This suggests that environmental factors could potentially influence the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiophene ring .
Scientific Research Applications
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer activities.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals with herbicidal and pesticidal properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound has similar structural features and has been studied for its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another compound with a 4-bromophenyl group, known for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is unique due to its specific combination of the thiophene ring and the 4-bromophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NOS/c12-6-1-3-7(4-2-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPGVXLDVWVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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